molecular formula C13H22N3O13P B10777745 (C8-R)-Hydantocidin 5'-phosphate

(C8-R)-Hydantocidin 5'-phosphate

Cat. No.: B10777745
M. Wt: 459.30 g/mol
InChI Key: MAXSFYCTFIBEAR-OJMIUMIFSA-N
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Description

(C8-R)-Hydantocidin 5’-phosphate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of hydantocidin, a naturally occurring nucleoside antibiotic. The addition of the phosphate group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (C8-R)-Hydantocidin 5’-phosphate typically involves the phosphorylation of hydantocidin. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (C8-R)-Hydantocidin 5’-phosphate may involve the use of biotechnological methods, such as microbial fermentation, followed by chemical modification. Engineered microbial strains can be utilized to produce hydantocidin, which is then chemically phosphorylated to obtain the desired compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(C8-R)-Hydantocidin 5’-phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on the compound, altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in the reactions of (C8-R)-Hydantocidin 5’-phosphate include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from the reactions of (C8-R)-Hydantocidin 5’-phosphate depend on the specific reaction conditions and reagents used

Scientific Research Applications

(C8-R)-Hydantocidin 5’-phosphate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: In biological research, (C8-R)-Hydantocidin 5’-phosphate is studied for its potential as an antibiotic and its effects on cellular processes.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new antibiotics and antiviral agents.

    Industry: In industrial applications, (C8-R)-Hydantocidin 5’-phosphate is used in the production of pharmaceuticals and as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (C8-R)-Hydantocidin 5’-phosphate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antibiotic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with nucleic acid synthesis and protein production.

Comparison with Similar Compounds

Similar Compounds

    Hydantocidin: The parent compound of (C8-R)-Hydantocidin 5’-phosphate, known for its antibiotic properties.

    Phosphorylated Nucleosides: Other nucleoside derivatives with phosphate groups, used in various research and industrial applications.

    Nucleoside Antibiotics: A class of compounds that includes hydantocidin and its derivatives, known for their antimicrobial properties.

Uniqueness

(C8-R)-Hydantocidin 5’-phosphate stands out due to its enhanced solubility and reactivity compared to its parent compound, hydantocidin

Properties

Molecular Formula

C13H22N3O13P

Molecular Weight

459.30 g/mol

IUPAC Name

(2R)-5-[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid

InChI

InChI=1S/C13H22N3O13P/c17-5-16(24)6(10(20)21)2-1-3-15-11(22)13(14-12(15)23)9(19)8(18)7(29-13)4-28-30(25,26)27/h6-9,17-19,24H,1-5H2,(H,14,23)(H,20,21)(H2,25,26,27)/t6-,7-,8-,9-,13+/m1/s1

InChI Key

MAXSFYCTFIBEAR-OJMIUMIFSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N(CO)O)CN1C(=O)[C@@]2([C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC1=O

Canonical SMILES

C(CC(C(=O)O)N(CO)O)CN1C(=O)C2(C(C(C(O2)COP(=O)(O)O)O)O)NC1=O

Origin of Product

United States

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